n-(2-Phenylquinoxalin-6-yl)acetamidine
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Overview
Description
N-(2-Phenylquinoxalin-6-yl)acetamidine is a compound belonging to the quinoxaline family, which is known for its diverse therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine typically involves the reaction of 2-phenylquinoxaline with acetamidine under specific conditions. One common method includes the use of phenacyl bromide and phenylene-1,2-diamines in the presence of pyridine as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often focuses on green chemistry approaches and cost-effective methods. These methods aim to minimize environmental impact while maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylquinoxalin-6-yl)acetamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
N-(2-Phenylquinoxalin-6-yl)acetamidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Phenylquinoxalin-6-yl)acetamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Phenylquinoxalin-6-yl)acetamidine include other quinoxaline derivatives such as:
- N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides
- Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates
- N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamides .
Uniqueness
This compound stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H14N4 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
N'-(2-phenylquinoxalin-6-yl)ethanimidamide |
InChI |
InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |
InChI Key |
MBZFPRQXOXEWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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